Chloroform-13C
Overview
Description
13C-labeled chloroform , is a variant of chloroform where the carbon atom is the isotope carbon-13 instead of the more common carbon-12. This compound is widely used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroform-13C can be synthesized by the reaction of carbon-13 enriched methane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure the complete conversion of methane to chloroform.
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods as regular chloroform but with the use of carbon-13 enriched starting materials. The process involves the chlorination of carbon-13 enriched methane in the presence of a catalyst to increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chloroform-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form carbon dioxide and hydrochloric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can produce methanol and other reduced products using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, to form products like chloroformate esters.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and hydrochloric acid (HCl)
Reduction: Methanol (CH3OH) and other reduced products
Substitution: Chloroformate esters and other substituted products
Scientific Research Applications
Chloroform-13C is extensively used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: this compound is a common solvent in 13C-NMR spectroscopy, providing clear and sharp signals due to the low natural abundance of carbon-13.
Metabolomics: It is used in 13C-based NMR metabolomics to study metabolic pathways and identify biomarkers in biological samples.
Environmental Analysis: this compound is used to trace the sources and pathways of chlorinated compounds in the environment.
Synthetic Chemistry: It serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which chloroform-13C exerts its effects depends on the specific reaction or application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal due to its magnetic properties, allowing for detailed structural analysis of organic compounds. In metabolic studies, this compound is metabolized by organisms, and its labeled carbon can be traced through metabolic pathways to study biochemical processes.
Comparison with Similar Compounds
Dichloromethane (CH2Cl2)
Trichloroethylene (C2HCl3)
Carbon tetrachloride (CCl4)
Methylene chloride (CH2Cl2)
Ethyl chloroformate (ClCOOCH2CH3)
Methyl chloroformate (ClCOOCH3)
Properties
IUPAC Name |
trichloro(113C)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185611 | |
Record name | Methane-13C, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31717-44-9 | |
Record name | Methane-13C, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane-13C, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroform-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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